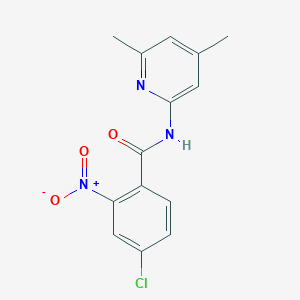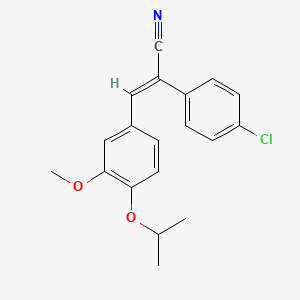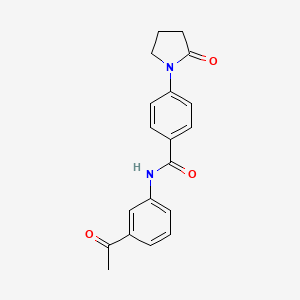
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-nitrobenzamide, commonly known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitrobenzamides and has been shown to exhibit unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of DMP 777 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, DMP 777 has been shown to inhibit the activity of NADH-quinone oxidoreductase, which is an enzyme involved in the electron transport chain of mitochondria. This inhibition leads to a decrease in ATP production and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, DMP 777 has been shown to exhibit a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, DMP 777 has been shown to exhibit anti-inflammatory activity, which could make it a valuable tool for studying the mechanisms of inflammation.
実験室実験の利点と制限
One of the primary advantages of using DMP 777 in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, DMP 777 is relatively easy to synthesize and purify, which makes it readily accessible to researchers.
However, there are also some limitations to using DMP 777 in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, DMP 777 has been shown to exhibit some toxicity in certain cell lines, which could limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research involving DMP 777. One area of interest is the development of new anti-cancer therapies based on the structure of DMP 777. Additionally, further research is needed to fully understand the mechanism of action of DMP 777 and its potential applications in other areas of scientific research, such as antibiotic development and inflammation. Overall, DMP 777 is a valuable tool for studying various biological processes and has the potential to lead to new discoveries in the field of scientific research.
合成法
The synthesis of DMP 777 involves the reaction of 4-chloro-2-nitrobenzoic acid with 4,6-dimethyl-2-pyridinecarboxaldehyde in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain pure DMP 777. This synthesis method has been well-established and has been used by many researchers to obtain high-quality DMP 777 for their experiments.
科学的研究の応用
DMP 777 has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the field of cancer research. DMP 777 has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
特性
IUPAC Name |
4-chloro-N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-8-5-9(2)16-13(6-8)17-14(19)11-4-3-10(15)7-12(11)18(20)21/h3-7H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPQNZIDQUHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)






![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)

